

The Environmental Fate and Degradation of Nuarimol: A Technical Guide

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Compound of Interest

Compound Name: Nuarimol-d4

Cat. No.: B12413888

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Abstract

Nuarimol, a systemic fungicide, has been utilized in agriculture for the control of a wide range of pathogenic fungi. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and for the development of environmentally benign alternatives. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and ultimate fate of Nuarimol. Due to the limited availability of specific quantitative data for Nuarimol in the public domain, this guide also draws upon data from its close structural analogue, Fenarimol, to infer potential degradation pathways. Standardized experimental protocols for assessing the environmental fate of pesticides are also detailed to provide a framework for future research.

Physicochemical Properties of Nuarimol

A compound's physicochemical properties are fundamental to understanding its behavior and distribution in the environment. The available data for Nuarimol is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₂ ClFN ₂ O	[1]
Molecular Weight	314.7 g/mol	[1]
Water Solubility	26 mg/L (at 25 °C)	
Vapor Pressure	1.33 x 10 ⁻⁸ mmHg (at 25 °C)	
Log K _{ow} (Octanol-Water Partition Coefficient)	3.69	
Melting Point	124-125 °C	

Note: Specific experimental data for vapor pressure and Log K_{ow} were not available in the reviewed literature. The provided values are from predictive models or older literature and should be treated with caution.

Environmental Degradation Pathways

The degradation of Nuarimol in the environment is expected to occur through a combination of abiotic and biotic processes, with photolysis being a primary route of transformation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Based on available information, Nuarimol is considered to be stable to hydrolysis under environmentally relevant pH conditions (pH 5, 7, and 9).

Quantitative Data:

Specific quantitative data for the hydrolysis half-life of Nuarimol were not found in the reviewed scientific literature.

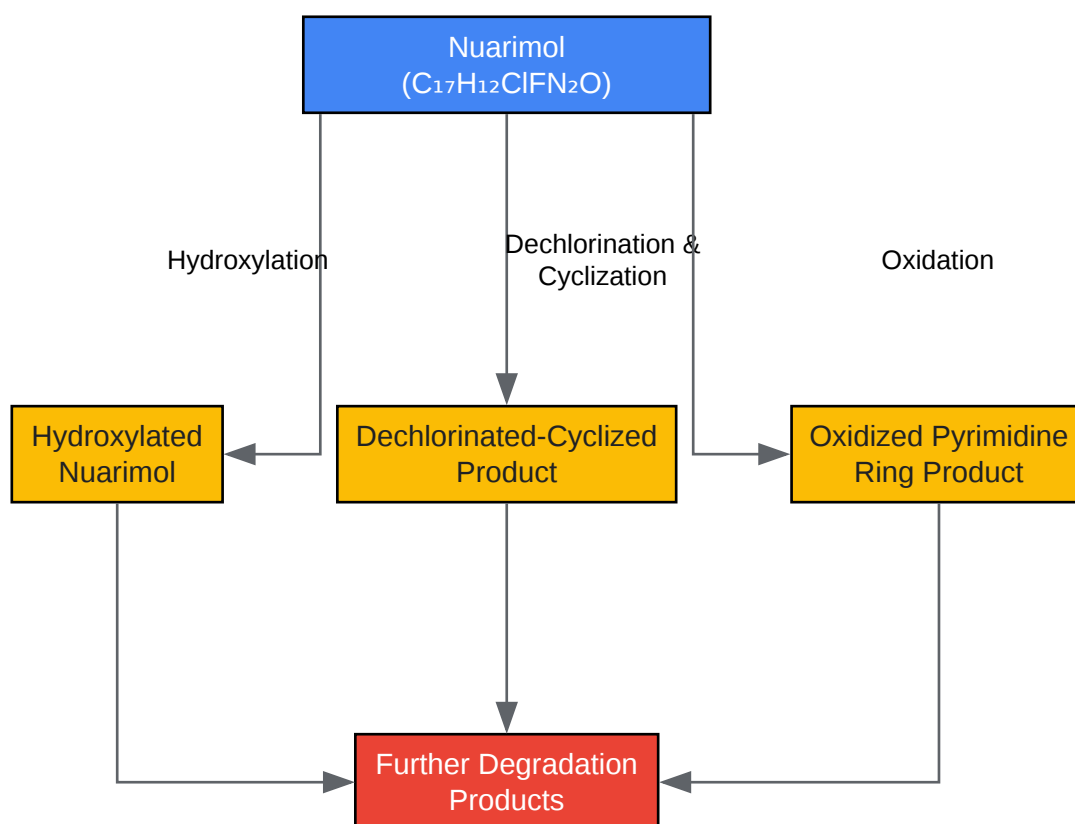
Photolysis

Photolysis, or degradation by light, is a significant pathway for the dissipation of many pesticides. For Nuarimol, photolysis in water is expected to be a rapid process. While a specific

photolysis half-life for Nuarimol under defined conditions is not readily available, studies on its close structural analogue, Fenarimol, provide insights into the potential degradation pathway.

Inferred Photodegradation Pathway of Nuarimol (based on Fenarimol data)

The photodegradation of Fenarimol in aqueous solutions has been shown to proceed through several reactions, including homolytic cleavage of the carbon-chlorine bond followed by cyclization.[2] Given the structural similarity, a similar pathway can be hypothesized for Nuarimol. The primary photoproducts are likely to involve modifications to the chlorophenyl and fluorophenyl rings, as well as the pyrimidine ring.



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Caption: Hypothesized photolytic degradation pathway of Nuarimol.

Quantitative Data:

A specific photolysis half-life and quantum yield for Nuarimol are not available in the reviewed literature. For context, the photolysis half-life of Fenarimol in natural waters has been reported

to be in the range of hours to days, depending on conditions such as salinity.[3]

Biodegradation

Biodegradation involves the breakdown of organic substances by microorganisms. This process is a critical fate determinant for many pesticides in soil and aquatic environments.

In the soil environment, Nuarimol is expected to be degraded by soil microorganisms. The rate of degradation is influenced by factors such as soil type, organic matter content, moisture, temperature, and the microbial population present.

Quantitative Data:

Specific half-life (DT_{50}) values for the aerobic and anaerobic biodegradation of Nuarimol in soil were not found in the reviewed literature.

In aquatic systems, Nuarimol can be degraded by microorganisms present in the water column and sediment.

Quantitative Data:

Specific half-life (DT_{50}) values for the biodegradation of Nuarimol in aquatic environments were not found in the reviewed literature.

Mobility and Adsorption in Soil

The mobility of a pesticide in soil is largely governed by its tendency to adsorb to soil particles. The soil organic carbon-water partitioning coefficient (K_{oc}) is a key parameter used to predict this behavior. A high K_{oc} value indicates that the compound is likely to be strongly adsorbed to soil and therefore less mobile, while a low K_{oc} value suggests higher mobility and a greater potential for leaching into groundwater.

Quantitative Data:

A specific soil adsorption coefficient (K_{oc}) for Nuarimol was not found in the reviewed literature. Generally, compounds with a $\log K_{ow}$ like that of Nuarimol (3.69) are expected to have moderate to low mobility in soil.

Experimental Protocols

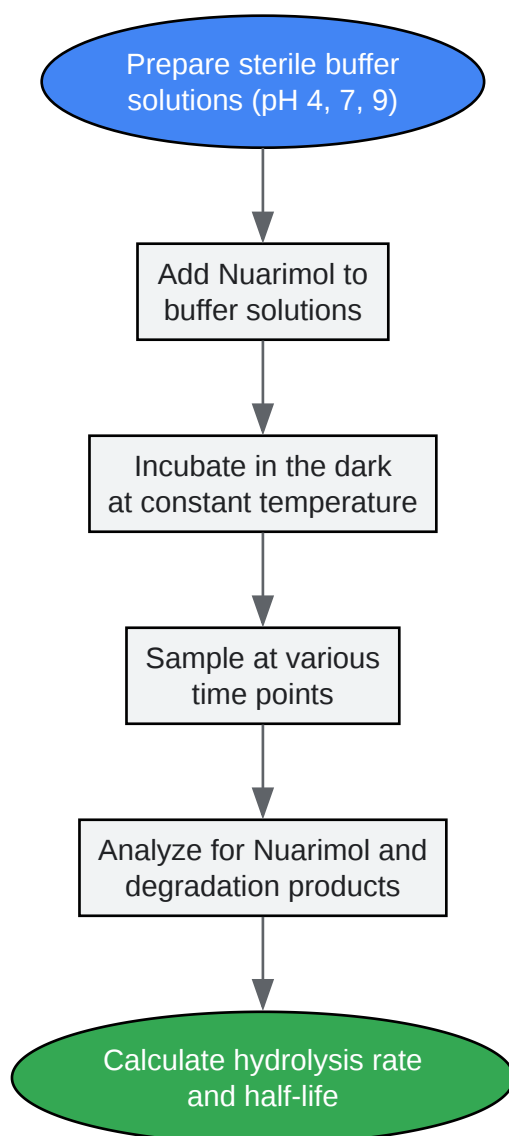
Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the general methodologies for key degradation studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis

Objective: To determine the rate of abiotic degradation of a substance by hydrolysis at different pH values.

Methodology (based on OECD Guideline 111):

- **Preparation of Buffer Solutions:** Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- **Test Substance Application:** The test substance (radiolabeled or non-labeled) is added to the buffer solutions at a known concentration.
- **Incubation:** The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C).
- **Sampling and Analysis:** Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent compound and any major degradation products.
- **Data Analysis:** The rate of hydrolysis and the half-life ($t_{1/2}$) are calculated for each pH.



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Caption: Experimental workflow for a hydrolysis study.

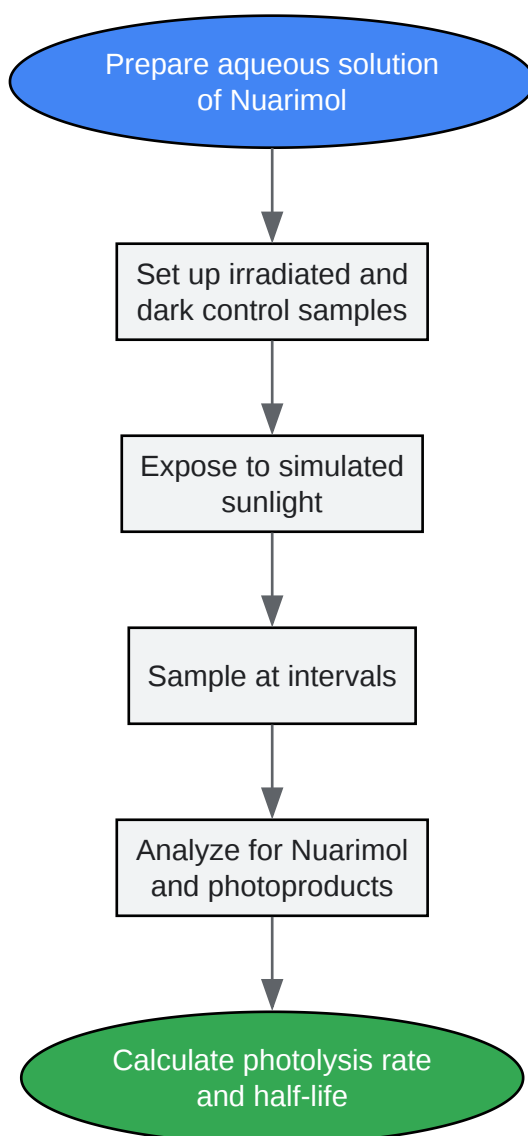
Photolysis in Water

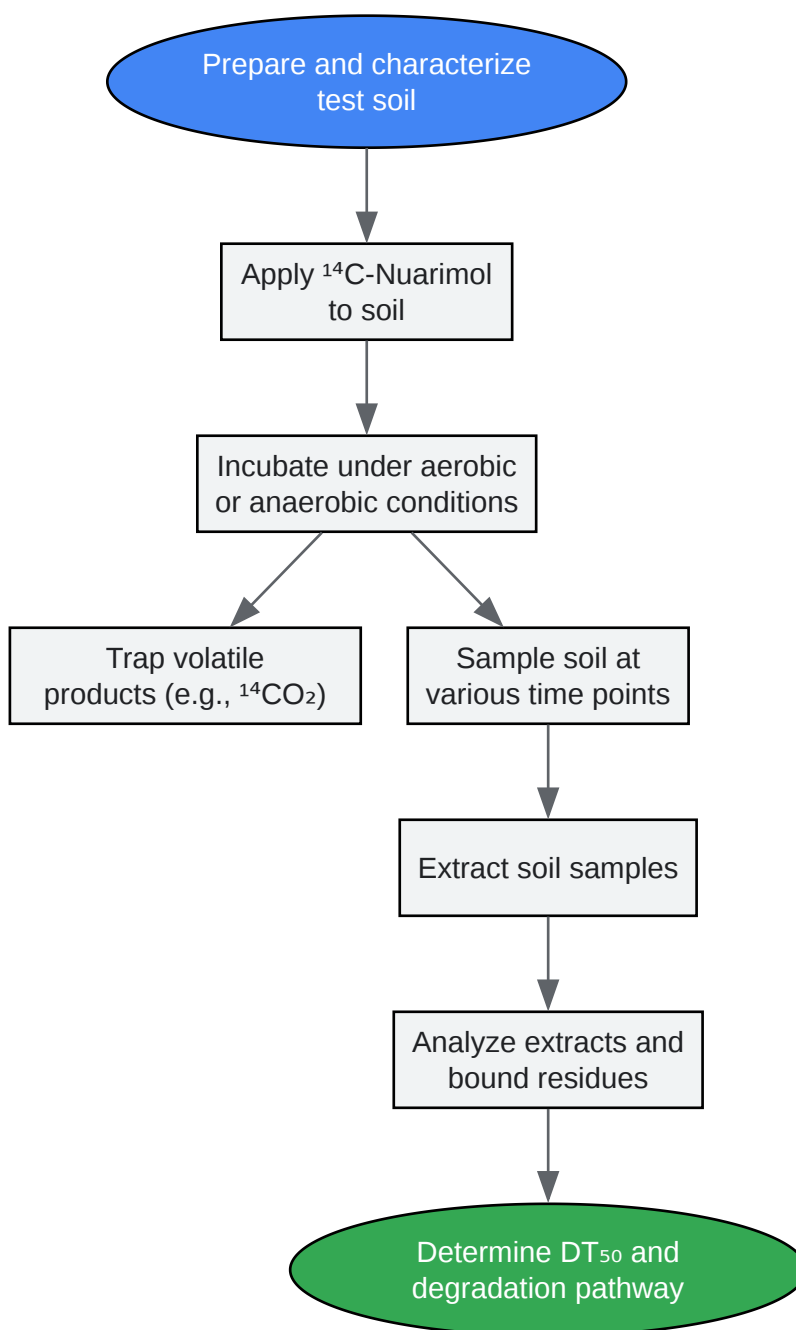
Objective: To determine the rate of degradation of a substance in water due to photolysis.

Methodology (based on OECD Guideline 316):

- Preparation of Test Solution: A solution of the test substance is prepared in sterile, buffered water.

- **Irradiation:** The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control is run in parallel.
- **Sampling and Analysis:** Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the parent compound and photoproducts.
- **Data Analysis:** The rate of photolysis and the photolytic half-life are calculated. The quantum yield can also be determined.





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